molecular formula C18H15N3O B15045914 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile

Cat. No.: B15045914
M. Wt: 289.3 g/mol
InChI Key: WGPWHOWNIRIANM-UHFFFAOYSA-N
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Description

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the condensation of 1-methyl-2,3-dihydro-1H-1,3-benzodiazole with 3-methylbenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reacted with a nitrile compound under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2,3-dihydro-1H-indole
  • 1-methyl-2,3-dihydro-1H-pyrrole
  • 3-(4-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione

Uniqueness

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole core with a nitrile and ketone functional group makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(3-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C18H15N3O/c1-12-6-5-7-13(10-12)17(22)14(11-19)18-20-15-8-3-4-9-16(15)21(18)2/h3-10,22H,1-2H3

InChI Key

WGPWHOWNIRIANM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O

Origin of Product

United States

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